molecular formula C25H36N6O8S B14200845 L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine CAS No. 915780-15-3

L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine

Cat. No.: B14200845
CAS No.: 915780-15-3
M. Wt: 580.7 g/mol
InChI Key: SKDGFVUCJTUSIE-VJANTYMQSA-N
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Description

L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is a synthetic peptide composed of five amino acids: tyrosine, asparagine, proline, methionine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (methionine, proline, asparagine, and tyrosine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine can undergo various chemical reactions, including:

    Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the phenolic hydroxyl group can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like diazonium salts can be used for electrophilic aromatic substitution at the tyrosine residue.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified tyrosine derivatives.

Scientific Research Applications

L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to target molecules. The presence of methionine and tyrosine residues can also contribute to redox reactions and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-prolyl-L-asparaginyl-L-glycine: A tetrapeptide with similar amino acid composition but lacking methionine.

    L-Asparaginyl-L-prolyl-L-valyl-L-tyrosine: Another peptide with a different sequence but containing tyrosine and asparagine residues.

Uniqueness

L-Tyrosyl-L-asparaginyl-L-prolyl-L-methionylglycine is unique due to the presence of methionine, which introduces additional chemical reactivity through oxidation and reduction reactions. This makes it a valuable tool for studying redox biology and developing redox-sensitive biomaterials.

Properties

CAS No.

915780-15-3

Molecular Formula

C25H36N6O8S

Molecular Weight

580.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C25H36N6O8S/c1-40-10-8-17(23(37)28-13-21(34)35)29-24(38)19-3-2-9-31(19)25(39)18(12-20(27)33)30-22(36)16(26)11-14-4-6-15(32)7-5-14/h4-7,16-19,32H,2-3,8-13,26H2,1H3,(H2,27,33)(H,28,37)(H,29,38)(H,30,36)(H,34,35)/t16-,17-,18-,19-/m0/s1

InChI Key

SKDGFVUCJTUSIE-VJANTYMQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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